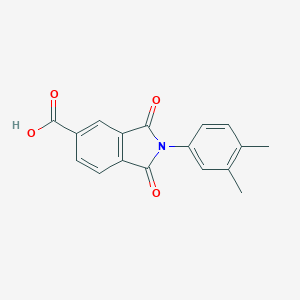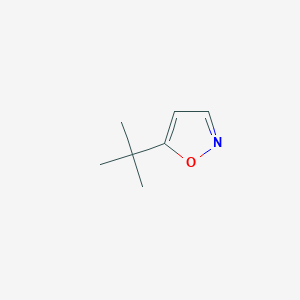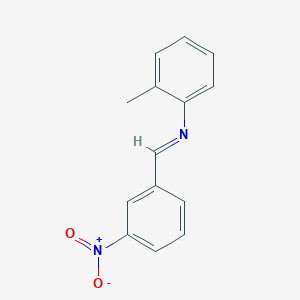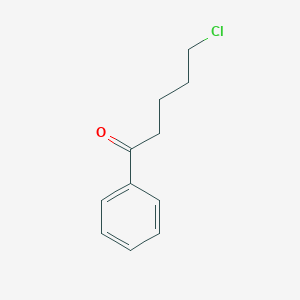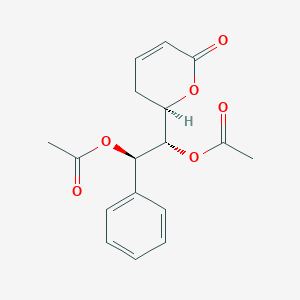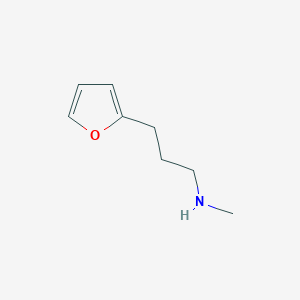![molecular formula C15H9ClN2O2 B188020 2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione CAS No. 34403-63-9](/img/structure/B188020.png)
2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione typically involves the condensation of 3-chlorobenzaldehyde with isoindole-1,3-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use in the development of anticancer drugs.
Industry: It can be used in the production of dyes and pigments due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of 2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
- 2-[(3-Bromo-benzylidene)-amino]-isoindole-1,3-dione
- 2-[(3-Fluoro-benzylidene)-amino]-isoindole-1,3-dione
- 2-[(3-Methyl-benzylidene)-amino]-isoindole-1,3-dione
Comparison: Compared to its analogs, 2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione exhibits unique properties due to the presence of the chlorine atom. This halogen atom can influence the compound’s reactivity, biological activity, and overall stability. For instance, the chlorine atom may enhance the compound’s antimicrobial activity compared to its methyl or fluoro analogs.
Propiedades
Número CAS |
34403-63-9 |
|---|---|
Fórmula molecular |
C15H9ClN2O2 |
Peso molecular |
284.69 g/mol |
Nombre IUPAC |
2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-5-3-4-10(8-11)9-17-18-14(19)12-6-1-2-7-13(12)15(18)20/h1-9H/b17-9+ |
Clave InChI |
SXMXENXKEMLOIW-RQZCQDPDSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC(=CC=C3)Cl |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=CC(=CC=C3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC(=CC=C3)Cl |
Key on ui other cas no. |
34403-63-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


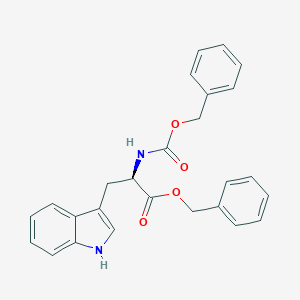
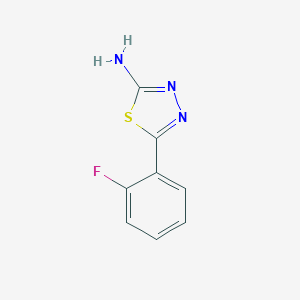
![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
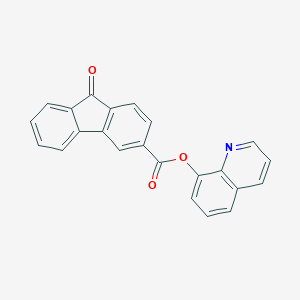
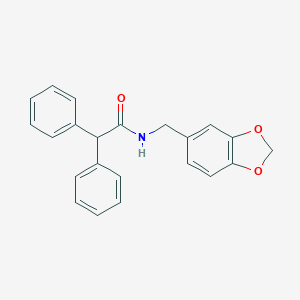
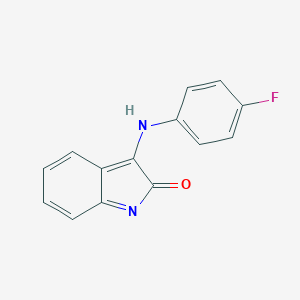
![N/'-[(p-Tolyl)sulfonyl]isonicotinic hydrazide](/img/structure/B187949.png)
